molecular formula C3H10Si B1584522 Trimethylsilane CAS No. 993-07-7

Trimethylsilane

Cat. No. B1584522
CAS RN: 993-07-7
M. Wt: 74.2 g/mol
InChI Key: PQDJYEQOELDLCP-UHFFFAOYSA-N
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Description

Trimethylsilane is an organosilicon compound with the formula (CH3)3SiH . It is a trialkylsilane and the Si-H bond is reactive . It is less commonly used as a reagent than the related triethylsilane, which is a liquid at room temperature . This compound is a colorless, odorless, and highly-flammable gas .


Synthesis Analysis

This compound is not normally found in nature. Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .


Molecular Structure Analysis

The molecular formula of this compound is C3H10Si . The IUPAC name is this compound . The SMILES string is CSiHC . The molecular weight is 74.197 g/mol .


Chemical Reactions Analysis

The Si-H bond in this compound is reactive . It is less commonly used as a reagent than the related triethylsilane . This compound is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) . It has also been used to deposit silicon carbide hard coatings via low-pressure chemical vapor deposition (LP-CVD) at relatively low temperatures under 1000 °C .


Physical And Chemical Properties Analysis

This compound is a colorless, odorless, and highly-flammable gas . The molecular weight is 74.197 g/mol . The density is 0.638 g/cm^3 . The melting point is -135.9 °C and the boiling point is 6.7 °C . It is insoluble in water .

Scientific Research Applications

Dielectric Film Deposition

  • TMS is utilized in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films. This includes standard dielectrics like SiO2 and reduced permittivity dielectrics like amorphous hydrogenated silicon carbide and its oxides. TMS-based dielectrics can replace SiH4-based oxides and nitrides in advanced device multilevel metal interconnection schemes, enhancing circuit performance (Loboda, 1999).

Chemical Reactions and Synthesis

  • TMS is a valuable reactant in gold-catalyzed oxidative coupling reactions with arylsilanes. It provides complementary yields to boronic acid methods and facilitates intramolecular coupling reactions (Brenzovich et al., 2010).
  • The compound is used in Grignard syntheses, particularly as a protective group for terminal ethynyl groups. This method has been employed in preparing various organometallic compounds (Eaborn et al., 1967).

Chemical Vapor Deposition (CVD) Chemistry

  • TMS plays a crucial role in hot-wire CVD processes. Its decomposition and the resulting secondary gas-phase reactions have been studied, revealing the formation of methane and other small hydrocarbon molecules. This research provides insights into the CVD process involving TMS (Toukabri et al., 2013).

Material Science Applications

  • TMS is involved in chain transfer reactions in the polymerization of substituted acetylenes, enabling control over polymer molecular weight and confirming the metal-carbene mediated polymerization mechanism (Masuda et al., 1991).
  • In material aging studies, oxygen-treated TMS plasma-polymerized films were investigated using spectroscopic ellipsometry and X-ray photoelectron spectroscopy, providing insights into the aging process and composition of these materials (El-Agez et al., 2011).

Surface Chemistry

  • TMS has been studied for its interaction with silicon surfaces. Electron-stimulated and thermal desorption studies have shown how TMS decomposes on Si surfaces, contributing to our understanding of surface chemistry and materials processing (Ascherl et al., 1995).

Semiconductor Applications

  • Heteroepitaxial growth of SiC on Si substrates using TMS as a precursor has been investigated, showing potential for high-temperature and corrosive environment applications (Madapura et al., 1999).

Mechanism of Action

Target of Action

Trimethylsilane, also known as Silane, trimethyl-, Trimethysilane, or 2-Methyl-2-silapropane, is primarily used as a reagent in various chemical reactions . Its primary targets are the functional groups in organic substrates that it interacts with during these reactions .

Mode of Action

This compound interacts with its targets through a process known as hydrosilylation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of complex molecules, natural products, polymers, surfaces, and new materials . This compound plays a crucial role in these pathways, particularly in the insertion and transformation of functional groups .

Pharmacokinetics

It is known to be a colorless liquid that is classified as a hydrosilane since it contains an si-h bond .

Result of Action

The result of this compound’s action is the successful reduction of functional groups, hydrosilylation, and the facilitation of consecutive radical reactions . This leads to the synthesis of complex molecules, natural products, polymers, surfaces, and new materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with oxygen occurs spontaneously and slowly at ambient temperature to form siloxane . Furthermore, the use of this compound allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .

Safety and Hazards

Trimethylsilane is extremely flammable . It contains gas under pressure and may explode if heated . It may form explosive mixtures with air . It is reactive with oxidizers and halogens; it may be reactive with water . It may cause thermal burns . It may be harmful if inhaled .

Future Directions

Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) . It is also used as a source gas to deposit TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS) . It has also been used to deposit silicon carbide hard coatings via low-pressure chemical vapor deposition (LP-CVD) at relatively low temperatures under 1000 °C . It is an expensive gas but safer to use than silane (SiH4); and produces properties in the coatings that cannot be undertaken by multiple source gases containing silicon and carbon . It is expected that this compound will continue to be used in these applications in the future .

properties

IUPAC Name

trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H10Si/c1-4(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDJYEQOELDLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110477-51-5
Record name Silane, trimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110477-51-5
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Molecular Weight

74.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Gas or Vapor, Colorless compressed gas with a mild repulsive odor; [Linde Gas MSDS]
Record name Silane, trimethyl-
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Record name Trimethylsilane
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CAS RN

993-07-7
Record name Trimethylsilane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Silane, trimethyl-
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Record name Trimethylsilane
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Synthesis routes and methods

Procedure details

Eaborn et al., J. Organometal. Chem. 4:489 (1965), describes a process where phenyltrimethylsilane and trichlorosilane are reacted at 500° C. in the gas phase to give phenyltrichlorosilane and trimethylsilane.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylsilane

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